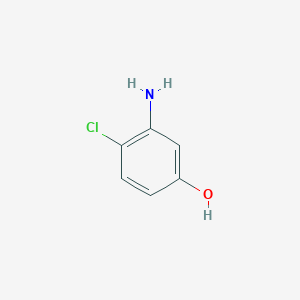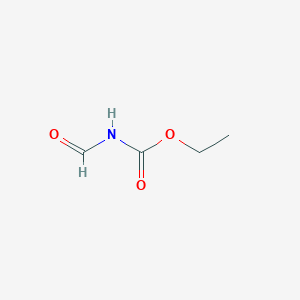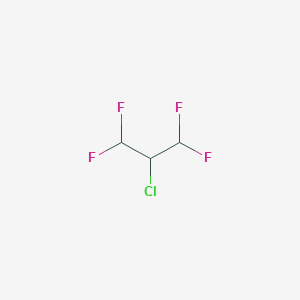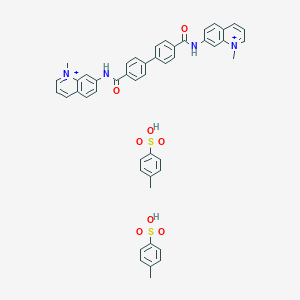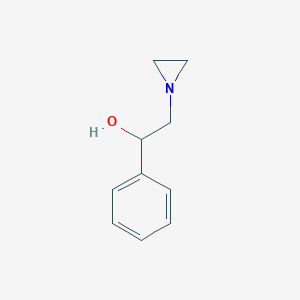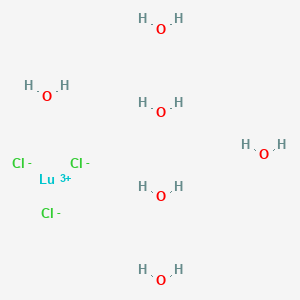
Lutetium(3+);trichloride;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It forms hygroscopic white monoclinic crystals and is known for its high solubility in water . This compound is part of the rare earth elements and has significant applications in various scientific fields.
Mechanism of Action
Target of Action
Lutetium(3+);trichloride;hexahydrate, also known as Lutetium trichloride hydrate, is a chemical compound composed of lutetium and chlorine with the formula LuCl3 · 6H2O
Mode of Action
It is known that the anhydrous lutetium(iii) chloride has the ycl3 (alcl3) layer structure with octahedral lutetium ions . This suggests that the lutetium ions may interact with other molecules or ions in its environment, potentially influencing various chemical reactions or processes.
Result of Action
It is known that pure lutetium metal can be produced from lutetium(iii) chloride by heating it together with elemental calcium . This suggests that the compound may play a role in certain chemical reactions or processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it forms hygroscopic white monoclinic crystals and also a hygroscopic hexahydrate LuCl3 · 6H2O . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as humidity and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium(3+);trichloride;hexahydrate can be synthesized through the reaction of lutetium oxide (Lu₂O₃) with hydrochloric acid (HCl). The reaction typically involves dissolving lutetium oxide in concentrated hydrochloric acid, followed by crystallization to obtain the hexahydrate form .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process includes the purification of lutetium oxide, followed by its reaction with hydrochloric acid under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Lutetium(3+);trichloride;hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lutetium oxide.
Reduction: It can be reduced to elemental lutetium.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas (H₂) for reduction reactions and oxidizing agents like oxygen (O₂) for oxidation reactions. Substitution reactions often involve other halides or complexing agents .
Major Products
The major products formed from these reactions include lutetium oxide (Lu₂O₃) from oxidation, elemental lutetium (Lu) from reduction, and various lutetium complexes from substitution reactions .
Scientific Research Applications
Lutetium(3+);trichloride;hexahydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Lutetium(3+);trichloride;hexahydrate can be compared with other rare earth chlorides such as:
Yttrium(3+);trichloride;hexahydrate (YCl₃·6H₂O): Similar in structure but used more extensively in materials science.
Ytterbium(3+);trichloride;hexahydrate (YbCl₃·6H₂O): Known for its applications in laser technology.
Thulium(3+);trichloride;hexahydrate (TmCl₃·6H₂O): Used in specialized medical and industrial applications.
This compound is unique due to its specific applications in targeted radiotherapy and bioimaging, which are not as prevalent with other similar compounds .
Properties
IUPAC Name |
lutetium(3+);trichloride;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQNHYDCUXYED-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12LuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647794 |
Source


|
| Record name | Lutetium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15230-79-2 |
Source


|
| Record name | Lutetium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


